Crystallographic Planarity vs. Non-Oxygenated Analogs
X-ray crystallographic analysis of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one reveals that the molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) backbone [1]. This planar conformation, stabilized by intermolecular van der Waals forces with a nearest intermolecular distance of 3.647 Å between O(3) and C(4), contrasts with the non-planar geometry expected for non-oxygenated 3,5-bis(trifluoromethyl)pyridine (CAS 20857-47-0), which lacks the carbonyl group necessary for this specific packing arrangement [1].
O···C distance 3.647 Å
Reported planarity may influence solid-state morphology and formulation behavior.
Orthorhombic, 291 K; single-crystal X-ray. Data to verify.
| Evidence Dimension | Molecular planarity and intermolecular packing distance |
|---|---|
| Target Compound Data | Planarity within 0.2 Å; nearest intermolecular distance = 3.647 Å; torsion angle = -179(2)° |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)pyridine (CAS 20857-47-0) |
| Quantified Difference | Target compound exhibits specific crystallographic planarity and a defined intermolecular O···C contact; comparator lacks the 4-carbonyl group and therefore does not exhibit this specific packing motif. |
| Conditions | Single-crystal X-ray diffraction at 291 K; orthorhombic space group Aba2 |
Why This Matters
The defined crystallographic planarity and intermolecular interactions predict a unique solid-state morphology, which directly impacts formulation behavior, dissolution rate, and handling characteristics in both research and scaled-up process chemistry.
- [1] Korean Journal of Chemical Information and Communication. Crystal Structure of 3,5-Bis-trifluoromethyl-1H-pyridin-4-one. 2010;3(2). View Source
